
(-)-Maackiain
Overview
Description
Maackiain is a naturally occurring flavonoid analog isolated from the traditional herbal medicine Sophora flavescens . It exhibits a range of biological activities, including neuroprotective, anti-allergic, anti-inflammatory, and pro-apoptotic effects . The compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Preparation Methods
Maackiain can be extracted from Sophora flavescens using various chromatographic techniques . The synthetic routes for Maackiain involve the use of macroporous resin column chromatography (MRCC) for the preparative purification of total flavonoids from Sophora tonkinensis . Industrial production methods typically involve large-scale extraction and purification processes to isolate Maackiain from plant sources.
Chemical Reactions Analysis
Maackiain undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Maackiain can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Parkinson's Disease
Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:
- Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .
- Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .
- Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .
Alzheimer's Disease
In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:
- Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .
- Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent:
- Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .
- Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer models:
- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.
Antiallergic Effects
Recent findings suggest that this compound may also serve as an effective antiallergic compound:
- Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .
- Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .
Summary Table of Applications
Mechanism of Action
Maackiain exerts its effects through various molecular targets and pathways. In cervical cancer, it inhibits the mammalian target of rapamycin pathway, thereby inducing autophagy in cancer cells . This regulation relies on the activation of AMP-activated protein kinase, and inhibition of this kinase reverses Maackiain’s anti-cancer activity . In obesity models, Maackiain limits lipid accumulation by upregulating key metabolic regulators such as nuclear hormone receptor 49 and AMP-activated protein kinase .
Comparison with Similar Compounds
Maackiain is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include other flavonoids like genistein, daidzein, and biochanin A, which also exhibit anti-inflammatory and anti-cancer properties . Maackiain’s ability to modulate specific pathways such as the AMP-activated protein kinase/mammalian target of rapamycin/autophagy pathway and the PINK1/Parkin pathway distinguishes it from these other compounds .
Biological Activity
(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
1. Overview of this compound
This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.
2.1 Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .
Table 1: Inhibitory Effects of this compound on Osteoclastogenesis
Parameter | Control | This compound Treatment |
---|---|---|
Osteoclast Formation (cells/μg) | 100 | 40 |
Hydroxyapatite Resorption (%) | 100 | 30 |
NFATc1 Activity (relative units) | 1.0 | 0.3 |
2.2 Neuroprotective Properties
This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .
Case Study: Neuroprotection in C. elegans
- Model: C. elegans exposed to 6-hydroxydopamine
- Outcome: Reduced neuron degeneration and improved lifespan
- Mechanism: Upregulation of PINK1 and Parkin expression
2.3 Anti-Obesogenic Effects
Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .
Table 2: Effects of this compound on Lipid Accumulation
Treatment | Lipid Accumulation (fluorescence intensity) | Locomotor Activity (bending movements/30s) |
---|---|---|
Control | 100 | 50 |
This compound (100 μM) | 40 | 80 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .
- Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .
- Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.
4. Conclusion
This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.
Q & A
Basic Research Questions
Q. What are the standard methods for isolating (-)-Maackiain from natural sources?
- Methodological Answer : this compound is typically extracted from Sophora flavescens using polar solvents like ethanol or methanol via Soxhlet extraction. Subsequent purification employs column chromatography with silica gel or preparative HPLC. Purity verification (≥95%) is confirmed via LC-MS or NMR, referencing solvent compatibility (e.g., acetonitrile/chloroform for stock solutions) .
- Key Data :
- Source plant: Sophora flavescens (root extracts)
- Purity thresholds: ≥95% (HPLC-UV)
- Stability: ≥4 years at -20°C .
Q. Which in vitro models are commonly used to study this compound's anti-inflammatory effects?
- Methodological Answer : RAW 264.7 murine macrophages are standard for LPS-induced NO production assays. Experimental design includes pre-treatment with this compound (e.g., 10–50 µM), followed by LPS stimulation. NO levels are quantified via Griess reagent, with controls for cytotoxicity (e.g., MTT assay). Dose-response curves and IC50 calculations are critical for reproducibility .
- Key Data :
- IC50 for NO inhibition: ~20 µM in RAW 264.7 cells
- Controls: Untreated cells vs. LPS-only groups .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound's efficacy across cell lines?
- Methodological Answer : Variations in efficacy (e.g., H1 receptor inhibition in HeLa vs. RBL-2H3 cells) require rigorous dose standardization and cell-specific validation. Researchers should:
- Perform time-course and dose-response experiments.
- Compare transcriptional responses (e.g., qPCR for Il-4 mRNA).
- Account for cell line-specific receptor expression profiles .
Q. What strategies are recommended for elucidating this compound's mechanism in allergic responses?
- Methodological Answer : Combine in vivo and in vitro approaches:
- In vivo : Use TDI-induced murine allergy models (e.g., 20 mg/kg/day oral dosing) to monitor symptom reduction and cytokine levels (ELISA for IL-4, IL-13).
- In vitro : siRNA knockdown in RBL-2H3 cells to identify signaling pathways (e.g., NF-κB or MAPK).
- Multi-omics integration (transcriptomics/proteomics) enhances mechanistic clarity .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Methodological Answer :
- Range-finding : Test 0.1–100 µM (in vitro) or 5–50 mg/kg (in vivo).
- Solvent controls : Use ≤0.1% DMSO to avoid cytotoxicity.
- Statistical rigor : Include triplicate replicates, ANOVA with post-hoc Tukey tests, and power analysis (α=0.05, β=0.2) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing this compound's preclinical effects?
- Methodological Answer :
- Continuous data : Mixed-effects models for longitudinal studies (e.g., survival rates in CLP-induced sepsis).
- Categorical outcomes : Fisher’s exact test for binary responses (e.g., allergy symptom presence/absence).
- Meta-analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies .
Q. How can meta-analysis resolve conflicting data on this compound's bioavailability?
- Methodological Answer :
- Inclusion criteria : Prioritize studies with pharmacokinetic parameters (AUC, Cmax, T½) from validated assays (HPLC-MS).
- Heterogeneity assessment : Apply I² statistics; subgroup analyses by administration route (oral vs. intraperitoneal) .
- Example finding : Oral bioavailability <10% in murine models, suggesting formulation optimization (e.g., nanoencapsulation) .
Q. Ethical & Reproducibility Considerations
- Data transparency : Share raw data (e.g., NMR spectra, survival curves) in supplementary materials with detailed protocols .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
Properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2035-15-6 | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.